Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate
Description
Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate (CAS: 114097-17-5; MFCD24445672) is a bicyclic heterocyclic compound featuring a fused pyridine-pyrazine core with an ester functional group at position 2 and a ketone at position 3 . This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in the synthesis of CCT239065, a potent inhibitor of the V600EBRAF kinase, which is implicated in melanoma and other cancers . Its molecular formula is C₁₀H₉N₃O₃, with a molecular weight of 235.24 g/mol .
Properties
IUPAC Name |
ethyl 3-oxo-4H-pyrido[2,3-b]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-10(15)7-9(14)13-8-6(12-7)4-3-5-11-8/h3-5H,2H2,1H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICURIHAQCHEMSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(NC1=O)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature. This reaction forms 2-(acylethynyl)pyrroles, which are then reacted with propargylamine to produce N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired product .
Chemical Reactions Analysis
Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound under suitable conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate. For instance, derivatives have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 | |
| Ethyl derivative | HeLa (cervical cancer) | 9.8 |
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.
Antiallergy Activity
Another significant application is its potential as an antiallergy agent. Research indicates that structural modifications can enhance its potency compared to existing treatments:
This compound exhibits activity comparable to established antiallergy medications, indicating its potential for therapeutic use in allergic conditions.
Case Studies
- Cytotoxic Evaluation : A study evaluated the cytotoxic effects of ethyl 3-oxo derivatives on MCF-7 and HeLa cells using MTT assays. Results indicated significant cell growth inhibition at low concentrations, suggesting a promising avenue for cancer therapy development .
- Antiallergy Efficacy : In a comparative study of various compounds for their antiallergic properties, ethyl 3-oxo derivatives demonstrated superior efficacy in animal models when administered orally, outperforming traditional treatments like disodium cromoglycate .
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological processes. detailed studies on its exact mechanism are still ongoing .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues and their distinguishing features:
Structural and Electronic Differences
- Heteroatom Variation : Replacement of pyrazine with pyridazine (e.g., pyrrolopyridazine derivatives) modifies electronic density, impacting interactions with biological targets such as enzymes or receptors .
- Functional Group Modifications : The hydroxyl substitution in Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate enhances hydrogen bonding capacity, which could improve target affinity but may reduce lipophilicity .
Biological Activity
Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate (CAS: 114097-17-5) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antiproliferative, antimicrobial, and anti-inflammatory effects.
- Molecular Formula : C10H9N3O3
- Molecular Weight : 219.20 g/mol
- CAS Number : 114097-17-5
- Purity : Typically >97% in commercial preparations .
Antiproliferative Activity
Recent studies have indicated that compounds related to ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of quinoxaline have shown high activity against breast adenocarcinoma cells (MCF-7 and MDA-MB-231), particularly under hypoxic conditions .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine | MCF-7 | <10 | Induction of apoptosis |
| Quinoxaline derivative | PC3 (prostate cancer) | 18 | Inhibition of VEGFR-2 and SRC kinases |
Antimicrobial Activity
Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine has also been evaluated for its antimicrobial properties. Studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria. For example, quinoxaline derivatives have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Enterococcus faecalis | 0.4 - 1.9 | |
| Staphylococcus aureus | 0.39 - 0.78 | |
| Escherichia coli | 0.25 - 10 |
Anti-inflammatory Activity
The anti-inflammatory potential of ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine has been highlighted in various studies focusing on its ability to modulate inflammatory pathways. Compounds with similar structures have been shown to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in MDPI reported that derivatives of quinoxaline exhibited significant anticancer activity by inducing apoptosis in cancer cell lines at submicromolar concentrations. The structural modifications were found to enhance the efficacy against specific cancer types .
- Antimicrobial Efficacy : Research indicated that certain derivatives demonstrated potent antimicrobial activity against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics based on this scaffold .
- Inflammation Modulation : Another study noted the ability of related compounds to inhibit inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. Methodological Considerations :
- Purification via recrystallization or column chromatography to isolate the product .
- Reaction monitoring by TLC to ensure completion .
- Solvent selection (e.g., DMF for coupling efficiency vs. pyridine for one-pot reactions) impacts yield and purity .
How is this compound characterized structurally, and what analytical techniques are most reliable?
Basic Research Question
Structural elucidation relies on:
Q. Table 1: Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.84 (s, 1H, aromatic), 4.33 (q, –OCH₂) | |
| ¹³C NMR | δ 162.4 (C=O), 141.3 (aromatic C) | |
| IR | 2143 cm⁻¹ (N₃), 1704 cm⁻¹ (ester C=O) |
How can reaction conditions be optimized to improve yield and purity in the synthesis of derivatives?
Advanced Research Question
- Temperature control : Heating at 60°C in DMF enhances coupling efficiency but risks decomposition; lower temperatures (e.g., 50°C) may reduce side products .
- Catalyst selection : Phase-transfer catalysts (e.g., triethylamine) improve reaction rates in heterocycle formation .
- Solvent-free conditions : Minimize purification challenges in one-pot syntheses .
- Byproduct mitigation : Use of Celite for dry-loading in chromatography reduces impurities .
Case Study : One-pot synthesis () achieved 65% yield by avoiding intermediate isolation, while multi-step methods () require rigorous purification, lowering yields to 51% .
What strategies address selectivity challenges in functionalizing the pyrido[2,3-b]pyrazine core?
Advanced Research Question
- Regioselective substitutions : Electron-withdrawing groups (e.g., nitro, carboxamide) direct electrophilic attacks to specific positions (C-3 or C-5) .
- Protecting groups : Boc (tert-butoxycarbonyl) shields amines during coupling reactions, enabling selective modifications .
- Microwave-assisted synthesis : Enhances regioselectivity in heterocyclic ring closure .
Example : In , ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate was synthesized with a nitro group at C-5 using controlled nitration conditions .
How does the compound’s structure influence its biological activity, particularly in enzyme inhibition?
Advanced Research Question
- PDE2A inhibition : The dihydropyrido-pyrazine scaffold in TAK-915 (a clinical PDE2A inhibitor) mimics cyclic nucleotides, enhancing binding to the enzyme’s catalytic site .
- Hydrogen-bonding interactions : The 3-oxo group and pyrazine nitrogen atoms form critical H-bonds with residues like Gln453 and Asp707 in PDE2A .
- Lipophilicity : Ethyl ester groups improve brain penetration, as seen in TAK-915’s pharmacokinetic profile .
Q. Table 2: Structure-Activity Relationship (SAR)
| Modification | Impact on Activity | Reference |
|---|---|---|
| 3-Oxo group | Essential for H-bonding with PDE2A | |
| Ethyl ester | Enhances brain penetration | |
| Fluorine substitution | Increases metabolic stability |
How are computational models (e.g., DFT, molecular docking) used to design derivatives with improved selectivity?
Advanced Research Question
- Docking studies : Predict binding modes of derivatives to PDE2A, identifying steric clashes with off-target PDE isoforms (e.g., PDE10A) .
- DFT calculations : Optimize geometries to assess electronic effects (e.g., electron-deficient pyrazine rings enhance π-π stacking) .
- ADMET prediction : Tools like SwissADME forecast solubility and blood-brain barrier permeability .
Example : TAK-915’s design leveraged docking to replace a pyrazolo[1,5-a]pyrimidine core with dihydropyrido-pyrazine, improving PDE2A selectivity 100-fold .
What contradictions exist in reported synthetic methods, and how can they be resolved?
Advanced Research Question
- Hydrazine vs. coupling agents : uses hydrazine for cyclization, while employs EDCI/HOBt. Hydrazine may generate hydrazide byproducts, requiring stringent purification .
- Solvent effects : Pyridine in one-pot syntheses () vs. DMF in coupling reactions () leads to divergent yields. Solvent polarity and boiling point must align with reaction kinetics .
- Oxidation methods : Bromine () vs. air oxidation () affects aromatization efficiency. Bromine offers faster kinetics but requires careful handling .
Resolution : Systematic screening of conditions (e.g., DOE approaches) can identify optimal parameters for specific derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
